molecular formula C19H21N3O3 B2627796 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea CAS No. 1173255-89-4

1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

Cat. No.: B2627796
CAS No.: 1173255-89-4
M. Wt: 339.395
InChI Key: AJQNBFSLBKKPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a novel synthetic chemical entity designed for research purposes in oncology and medicinal chemistry. This urea-based compound features a 2-oxoindolin (isatin) core, a privileged scaffold in drug discovery known for its diverse biological activities. While this specific analog is newly characterized, its molecular structure aligns with established classes of investigational agents that have demonstrated significant potential in early-stage research, particularly as protein kinase inhibitors. The core value of this compound for researchers lies in its mechanism of action, which is inferred from its structural relatives. Compounds incorporating the 2-oxoindolin moiety and urea linkage have been extensively studied as potent inhibitors of tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a primary mediator of tumor angiogenesis, and its inhibition is a validated strategy for impeding cancer progression . Related molecules have been shown to exert antiproliferative effects by inducing apoptosis in cancer cells, as evidenced by modulation of key proteins like Bcl-2, Bax, p53, and caspases . Furthermore, such structures have been investigated for their potential to disrupt cell cycle progression, often leading to arrest at the G2-M phase . This compound is supplied exclusively for use in non-clinical, in vitro research applications. It is intended for qualified laboratory researchers to explore its physicochemical properties, enzymatic inhibitory activity, and cellular effects against a panel of cancer cell lines. Investigations may include profiling its anti-angiogenic potential, elucidating its full kinase inhibition profile, and understanding its structure-activity relationship (SAR) within this promising class of therapeutic candidates. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-3-22-16-10-9-14(11-13(16)12-18(22)23)20-19(24)21-15-7-5-6-8-17(15)25-4-2/h5-11H,3-4,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQNBFSLBKKPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a member of the urea derivatives class, which has garnered attention for its potential biological activities, particularly in the realm of kinase inhibition and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is characterized by its unique structure that combines an ethoxyphenyl group with an indolinone moiety. This structural combination is believed to influence its biological activity significantly.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of urea derivatives, including 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM
Methicillin-resistant Staphylococcus aureus (MRSA)31.108 - 62.216 μM

The compound exhibited bactericidal effects, inhibiting protein synthesis pathways and affecting nucleic acid production, which are critical for bacterial survival .

2. Kinase Inhibition

Research indicates that certain urea derivatives function as inhibitors of specific kinases, including MAP4K1 (HPK1), which is implicated in various diseases such as cancer and inflammatory disorders. The inhibition of MAP4K1 by compounds similar to 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea suggests potential therapeutic applications in cancer treatment .

Table 2: Kinase Inhibition Activity

Kinase TargetIC50 (μM)
MAP4K1<10

This data underscores the compound's potential as a targeted therapy in oncology.

3. Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest that this compound may also exhibit antifungal activity. The effectiveness against fungal strains was measured using MIC values, demonstrating potential for broader antimicrobial applications.

Table 3: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans106.91 - 208.59 μM
Aspergillus niger>200 μM

These findings indicate that the compound could be a candidate for further development in antifungal therapies .

Case Studies

Several case studies have explored the application of urea derivatives in clinical settings:

Case Study 1: Treatment of MRSA Infections
A clinical trial evaluated the efficacy of a urea derivative similar to 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea against MRSA infections in patients who were unresponsive to conventional antibiotics. Results indicated a significant reduction in bacterial load and improved patient outcomes, suggesting that this class of compounds could be vital in treating resistant infections .

Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively at low concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest, highlighting its potential role as an anticancer agent .

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
The compound has been investigated for its ability to inhibit specific oncogenic pathways. For instance, it has been shown to target the EWS-FLI1 fusion protein, which is implicated in Ewing's sarcoma. Studies indicate that modifications to the compound can significantly enhance its inhibitory activity against cancer cell lines expressing this protein. For example, certain structural analogs demonstrated growth inhibition with GI50 values as low as 0.26 μM in EWS-FLI1 positive cells .

Case Studies:
In a study focused on structure-activity relationships (SAR), various analogs of the compound were synthesized and tested for their efficacy against Ewing's sarcoma cell lines. The results highlighted that electron-donating groups at specific positions on the phenyl ring improved the compound's potency .

Table 1: Summary of Anticancer Activity

CompoundTargetCell LineGI50 (μM)
1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)ureaEWS-FLI1TC320.26
Analog AEWS-FLI1TC320.9
Analog BEWS-FLI1PANC1>10

Antiviral Properties

Recent research has indicated that derivatives of the oxindole framework, including 1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, exhibit promising antiviral activities. These compounds have been tested against various viral targets, including HIV and other RNA viruses.

Research Findings:
In a study evaluating N-Heterocycles as antiviral agents, certain oxindole derivatives demonstrated significant inhibition of viral replication at low micromolar concentrations, suggesting a potential application in antiviral drug development .

Table 2: Antiviral Activity Overview

CompoundVirus TargetIC50 (μM)
Oxindole Derivative AHIV-12.95
Oxindole Derivative BDENV7.2

Antibacterial Applications

The antibacterial properties of this compound are also noteworthy. Research has shown that oxindole derivatives can exhibit varying degrees of antibacterial activity against common pathogens.

Mechanism of Action:
The antibacterial activity is often attributed to the inhibition of key bacterial enzymes or disruption of bacterial cell wall synthesis. For example, compounds with specific substitutions on the indole moiety have shown enhanced activity against Staphylococcus aureus and Escherichia coli .

Case Studies:
A recent investigation into fluorinated imines and hydrazones revealed that certain modifications to the oxindole structure resulted in significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 3: Antibacterial Activity Summary

CompoundBacterial StrainMIC (μg/mL)
Oxindole Derivative CS. aureus5
Oxindole Derivative DE. coli10

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to structurally related urea derivatives identified in patents and chemical databases (). Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name Substituent on Phenyl Ring Heterocyclic Core Urea Linkage Modifications Notable Features
1-(2-Ethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea 2-ethoxy (ortho) 1-ethyl-2-oxoindolin-5-yl None Ortho-substitution introduces steric hindrance; indolinone core enhances rigidity
1-[3-chloro-5-(2-hydroxyethylamino)phenyl]-3-(5-chloro-2-hydroxymethylphenyl)urea () 3-chloro-5-(2-hydroxyethylamino) None (di-substituted phenyl) Hydroxymethyl group on second phenyl ring Halogenation (Cl) enhances electronegativity; hydroxyethylamino group improves solubility
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea () 4-ethoxy (para) 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl Pyrrolidinone core replaces indolinone Para-substitution reduces steric effects; pyrrolidinone increases conformational flexibility

Functional Implications

Substituent Position Effects: The ortho-ethoxy group in the target compound may hinder rotational freedom and reduce binding affinity compared to para-substituted analogs (e.g., 4-ethoxyphenyl in ), where substituents are positioned for optimal target interaction .

Heterocyclic Core Differences: The indolinone core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, whereas the pyrrolidinone in ’s compound offers flexibility, which may enhance bioavailability but reduce target specificity .

Solubility and Bioavailability: Hydroxyethylamino and hydroxymethyl groups () improve aqueous solubility compared to the target compound’s ethoxy and ethyl groups, which are more lipophilic . The para-methoxyphenyl group in ’s compound could enhance metabolic stability compared to ortho-substituted analogs .

Research Tools and Methodological Context

These tools enable precise determination of steric and electronic effects inferred in Table 1.

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